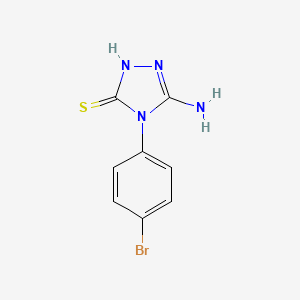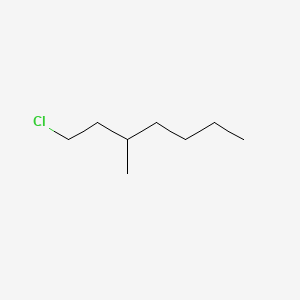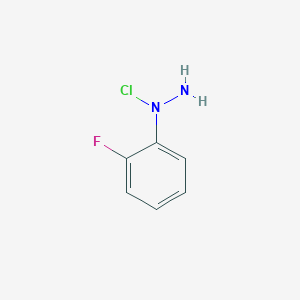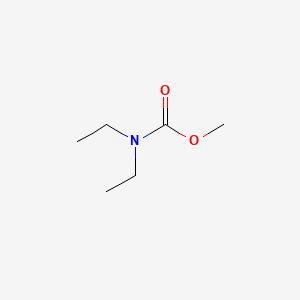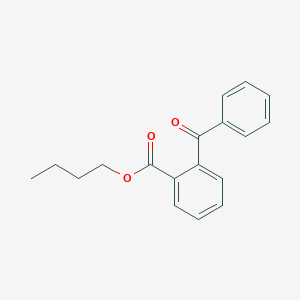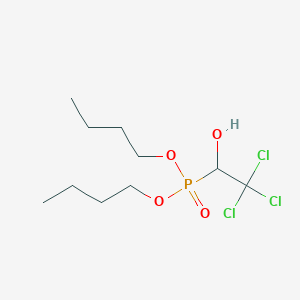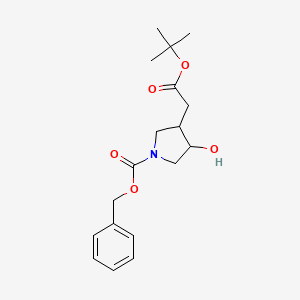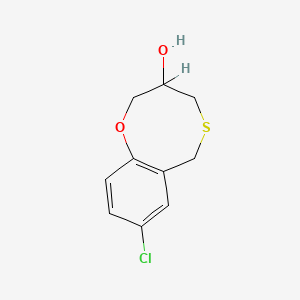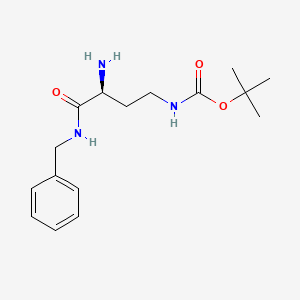phosphanium bromide CAS No. 1628-57-5](/img/structure/B14744685.png)
[(1,3-Benzothiazol-2-yl)methyl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Benzothiazol-2-yl)methylphosphanium bromide is an organic compound that features a benzothiazole ring attached to a triphenylphosphonium group via a methylene bridge. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Benzothiazol-2-yl)methylphosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, altering its electronic properties[][1].
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed[][1].
Major Products
Applications De Recherche Scientifique
(1,3-Benzothiazol-2-yl)methylphosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and Wittig reactions[][1].
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties[][1].
Medicine: Research is ongoing to investigate its use as a therapeutic agent due to its ability to interact with biological targets[][1].
Industry: It is used in the synthesis of various industrial chemicals and materials[][1].
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and are used in similar applications[][1].
Triphenylphosphonium Compounds: Other triphenylphosphonium salts, such as methyltriphenylphosphonium bromide, are also used in organic synthesis[][1].
Propriétés
Numéro CAS |
1628-57-5 |
|---|---|
Formule moléculaire |
C26H21BrNPS |
Poids moléculaire |
490.4 g/mol |
Nom IUPAC |
1,3-benzothiazol-2-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C26H21NPS.BrH/c1-4-12-21(13-5-1)28(22-14-6-2-7-15-22,23-16-8-3-9-17-23)20-26-27-24-18-10-11-19-25(24)29-26;/h1-19H,20H2;1H/q+1;/p-1 |
Clé InChI |
FDBYIEBXKZEDNO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=NC3=CC=CC=C3S2)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


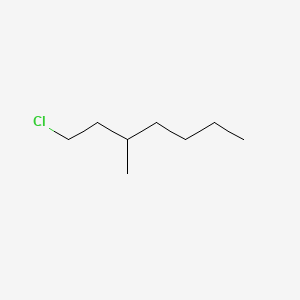

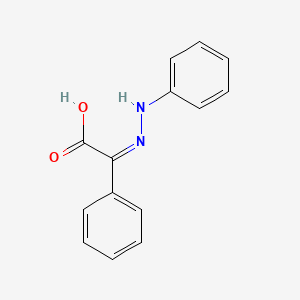
![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)
